molecular formula C22H20N4O2 B10890386 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10890386
M. Wt: 372.4 g/mol
InChI Key: VRSHOJPBBROGDO-UHFFFAOYSA-N
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Description

N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios . The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its dual pyrazole and isoxazole structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse reactivity and potential therapeutic applications that are not commonly found in simpler compounds.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-15-19(16(2)26(24-15)18-11-7-4-8-12-18)14-23-22(27)20-13-21(28-25-20)17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

VRSHOJPBBROGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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